4-(2-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide
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Overview
Description
4-(2-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide is a complex organic compound with the molecular formula C21H25N3O5S. This compound is characterized by its unique structure, which includes a pyrrolidinyl group, a propoxyphenyl group, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the pyrrolidinyl and propoxyphenyl intermediates, which are then coupled with benzenesulfonamide under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or other transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{[2,5-Dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide
- 4-(2-{[2,5-Dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide
Uniqueness
4-(2-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide is unique due to its propoxyphenyl group, which imparts specific chemical properties and biological activities that differ from its analogs with methoxy or ethoxy groups. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-2-13-29-17-7-5-16(6-8-17)24-20(25)14-19(21(24)26)23-12-11-15-3-9-18(10-4-15)30(22,27)28/h3-10,19,23H,2,11-14H2,1H3,(H2,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTKIIHKPHFLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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